2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
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Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C12H10ClN7OS2 and its molecular weight is 367.8g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is structurally related to 1,2,4-triazole derivatives, which are known to have a wide spectrum of pharmacological activities . .
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected
Result of Action
Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C10H10ClN5S2, with a molecular weight of approximately 285.80 g/mol. The presence of triazole and thiadiazole rings in its structure suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial effects against a range of pathogens including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively studied in isolation; however, it can be inferred from related studies that it may exhibit similar antimicrobial properties due to its structural components.
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase . In vitro studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example, compounds with similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have also been documented. Studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly enhance potency and selectivity against target enzymes or receptors. For instance:
Modification | Effect |
---|---|
Substitution on the phenyl ring | Enhances antimicrobial activity |
Alteration of side chains | Affects cytotoxicity against cancer cells |
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives against MRSA and other resistant strains, revealing that modifications at the 4-position of the phenyl ring substantially increased potency .
- Cytotoxicity Assays : In vitro tests on related 1,2,4-triazole derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating strong cytotoxic potential .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANQXUVUDIBKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.